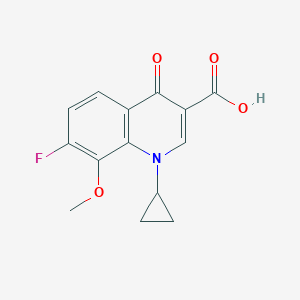

1-Cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Vue d'ensemble

Description

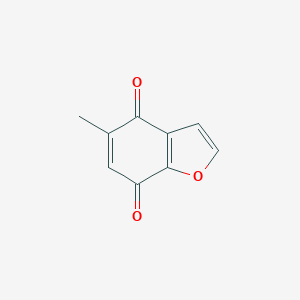

“1-Cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is a chemical compound . It is also known as Moxifloxacin . The empirical formula of this compound is C14H11F2NO4 .

Molecular Structure Analysis

The molecular structure of “1-Cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is complex. The compound has a molecular weight of 305.30 g/mol . The InChI code for this compound is InChI=1S/C16H16FNO4/c1-3-22-16 (20)11-8-18 (9-4-5-9)13-10 (14 (11)19)6-7-12 (17)15 (13)21-2/h6-9H,3-5H2,1-2H3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” include a molecular weight of 305.30 g/mol . The compound has a XLogP3-AA value of 2.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 305.10633615 g/mol . The topological polar surface area of the compound is 55.8 Ų .

Applications De Recherche Scientifique

- Specific Scientific Field : Pharmaceutical Research .

- Summary of the Application : Moxifloxacin Hydrochloride is used as a reference standard in the development and testing of pharmaceutical products . It’s particularly useful in the quality control and assurance processes, where it serves as a benchmark to ensure that the active ingredients in pharmaceutical products are of the right identity, strength, quality, and purity .

- Methods of Application or Experimental Procedures : The use of Moxifloxacin Hydrochloride as a reference standard involves analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) . These techniques are used to separate, identify, and quantify each component in pharmaceutical products .

-

Simultaneous Determination with Other Compounds

- Specific Scientific Field : Pharmaceutical Analysis .

- Summary of the Application : Moxifloxacin Hydrochloride has been used in simultaneous determination with other compounds like Flavoxate and Dexamethasone Sodium Phosphate in formulations.

- Methods of Application or Experimental Procedures : Techniques such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and spectrophotometric methods are used for the simultaneous determination .

- Results or Outcomes : These methods have been successfully validated and utilized for the simultaneous estimation of Moxifloxacin Hydrochloride and the other compounds in formulations .

-

Treatment of Bacterial Infections

- Specific Scientific Field : Medical and Health Sciences .

- Summary of the Application : Moxifloxacin Hydrochloride is used to treat bacterial infections in many different parts of the body. It is also used to treat and prevent plague (including pneumonic and septicemic plague) . It’s used for the treatment of sinus and lung infections such as sinusitis, pneumonia, and secondary infections in chronic bronchitis . It’s also used for the treatment of bacterial conjunctivitis (pinkeye) .

- Methods of Application or Experimental Procedures : Moxifloxacin Hydrochloride can be given by mouth, by injection into a vein, and as an eye drop .

- Results or Outcomes : The use of Moxifloxacin Hydrochloride helps in the treatment and prevention of various bacterial infections .

-

Treatment of Bacterial Enteric Infections

- Specific Scientific Field : Medical and Health Sciences .

- Summary of the Application : Moxifloxacin Hydrochloride is used to treat certain bacterial enteric infections, such as salmonellosis (also known as Salmonella infection), shigellosis, and campylobacteriosis .

- Methods of Application or Experimental Procedures : Moxifloxacin Hydrochloride can be given by mouth .

- Results or Outcomes : The use of Moxifloxacin Hydrochloride helps in the treatment of various bacterial enteric infections .

-

Chemotherapeutic Agent Against Leukemias and Solid Tumors

- Specific Scientific Field : Oncology .

- Summary of the Application : Moxifloxacin Hydrochloride is used clinically as a chemotherapeutic agent against leukemias and solid tumors .

- Methods of Application or Experimental Procedures : The specific methods of application can vary based on the specific type of leukemia or tumor being treated .

- Results or Outcomes : The use of Moxifloxacin Hydrochloride can help in the treatment of various types of leukemias and solid tumors .

-

Immune System Modulator in Multiple Sclerosis

- Specific Scientific Field : Neurology .

- Summary of the Application : Moxifloxacin Hydrochloride is used as an immune system modulator in multiple sclerosis .

- Methods of Application or Experimental Procedures : The specific methods of application can vary based on the specific context of the multiple sclerosis treatment .

- Results or Outcomes : The use of Moxifloxacin Hydrochloride can help modulate the immune system in patients with multiple sclerosis .

-

Treatment and Prevention of Plague

- Specific Scientific Field : Infectious Diseases .

- Summary of the Application : Moxifloxacin Hydrochloride is used to treat and prevent plague (including pneumonic and septicemic plague) .

- Methods of Application or Experimental Procedures : Moxifloxacin Hydrochloride can be given by mouth, by injection into a vein, and as an eye drop .

- Results or Outcomes : The use of Moxifloxacin Hydrochloride helps in the treatment and prevention of various forms of plague .

Propriétés

IUPAC Name |

1-cyclopropyl-7-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO4/c1-20-13-10(15)5-4-8-11(13)16(7-2-3-7)6-9(12(8)17)14(18)19/h4-7H,2-3H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHFSDYKFLNPST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1N(C=C(C2=O)C(=O)O)C3CC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627378 | |

| Record name | 1-Cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

CAS RN |

221221-16-5 | |

| Record name | 1-Cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221221-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

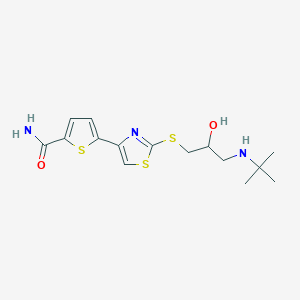

![4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B125375.png)

![2-[3-Amino-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B125379.png)

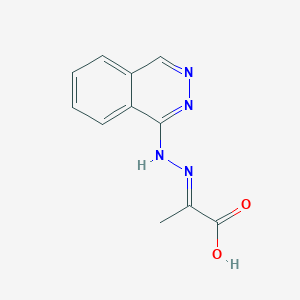

![N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine](/img/structure/B125398.png)